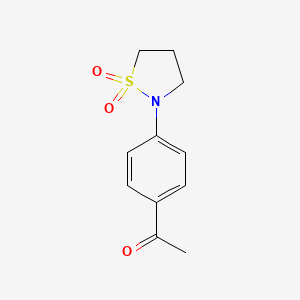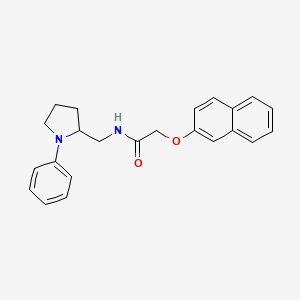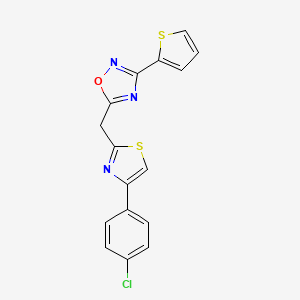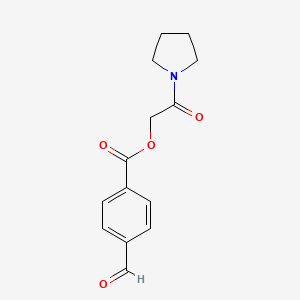
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, also known as 4-oxo-1,1-dioxothiazolidine-2-yl phenyl ethanone, is a cyclic ketone compound that has found applications in a variety of scientific research fields. It is a colorless solid with a melting point of 93-95 °C and a boiling point of 240-242 °C. This compound is of particular interest due to its ability to serve as a starting material for the synthesis of a variety of heterocyclic compounds.
Scientific Research Applications
Use in Organic Synthesis
The compound 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone is used in the synthesis of other complex organic compounds. For instance, it is used in the creation of (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid .
Biological Applications
Thiazolidinone scaffold, a structure found in 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, has a wide variety of biological functions. It has been found to have anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Antibacterial and Antibiofilm Activity
A series of 2-aryl-3-aminothiazolidin-4-one derivatives, which can be synthesized from 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, have been studied for their antibacterial and antibiofilm activity .
Anti-inflammatory Activities
2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, also known as 4-acetylphenyl acrylate, has been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Use in Polymer Science
4-acetylphenyl acrylate is used in the synthesis of thermo-pH responsive polymers. These polymers have applications in various fields, including drug delivery and environmental science .
Synthesis of Heterocycles
Both 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone and 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione can be used in the synthesis of heterocyclic compounds. These compounds have a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLTCMXHBFMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2680635.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)
![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)


![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2680651.png)
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)